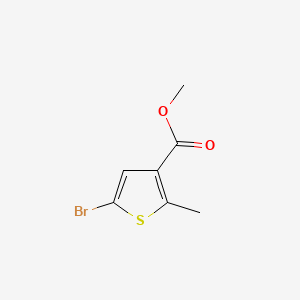

Methyl 5-bromo-2-methylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLUIHOYXGOSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728102 | |

| Record name | Methyl 5-bromo-2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259396-11-6 | |

| Record name | Methyl 5-bromo-2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-2-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for Methyl 5-bromo-2-methylthiophene-3-carboxylate, a valuable building block in medicinal chemistry and materials science. Due to the absence of a specific published protocol for this exact molecule, this guide details a robust and scientifically sound synthetic strategy derived from established methodologies for analogous thiophene derivatives.

Synthetic Pathway Overview

The proposed synthesis of this compound is a two-step process commencing with the commercially available 2-methylthiophene. The initial step involves the introduction of a carboxyl group at the 3-position, followed by a regioselective bromination at the 5-position.

Logical Workflow of the Synthesis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

This section details the experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Methylthiophene-3-carboxylic acid

This procedure is adapted from methodologies involving the regioselective lithiation and subsequent carboxylation of substituted thiophenes.

Materials:

-

2-Methylthiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Dry tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of diisopropylamine in dry THF, slowly add n-butyllithium at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

-

Slowly add a solution of 2-methylthiophene in dry THF to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation at the 3-position.

-

In a separate flask, crush an excess of dry ice. Carefully add the crushed dry ice to the reaction mixture in portions, maintaining the temperature below -60 °C.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by adding 1 M HCl until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methylthiophene-3-carboxylic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Methyl 2-methylthiophene-3-carboxylate

This is a standard Fischer esterification reaction.

Materials:

-

2-Methylthiophene-3-carboxylic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-methylthiophene-3-carboxylic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 2-methylthiophene-3-carboxylate.

-

If necessary, the product can be purified by vacuum distillation or column chromatography.

Step 3: Synthesis of this compound

This procedure is adapted from the regioselective bromination of thiophene derivatives using N-bromosuccinimide (NBS). The 5-position is the most electronically favorable site for electrophilic substitution.

Materials:

-

Methyl 2-methylthiophene-3-carboxylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Methyl 2-methylthiophene-3-carboxylate in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add N-bromosuccinimide portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic route. Yields are estimated based on similar reactions reported in the literature.

Table 1: Reagents and Conditions for the Synthesis of 2-Methylthiophene-3-carboxylic acid

| Reagent | Molar Equiv. | Purpose |

| 2-Methylthiophene | 1.0 | Starting Material |

| n-Butyllithium | 1.1 | Lithiating Agent |

| Diisopropylamine | 1.1 | Base Precursor |

| Carbon Dioxide | Excess | Carboxylating Agent |

| Solvent | THF | |

| Temperature | -78 °C to RT | |

| Reaction Time | 2-4 hours | |

| Expected Yield | 70-85% |

Table 2: Reagents and Conditions for the Synthesis of Methyl 2-methylthiophene-3-carboxylate

| Reagent | Molar Equiv. | Purpose |

| 2-Methylthiophene-3-carboxylic acid | 1.0 | Starting Material |

| Methanol | Excess | Reagent & Solvent |

| Sulfuric Acid | Catalytic | Catalyst |

| Temperature | Reflux | |

| Reaction Time | 4-8 hours | |

| Expected Yield | 85-95% |

Table 3: Reagents and Conditions for the Synthesis of this compound

| Reagent | Molar Equiv. | Purpose |

| Methyl 2-methylthiophene-3-carboxylate | 1.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent |

| Solvent | Acetonitrile | |

| Temperature | 0 °C to RT | |

| Reaction Time | 1-3 hours | |

| Expected Yield | 80-90% |

Reaction Pathway Diagram

The chemical transformations in the proposed synthesis are illustrated below.

Caption: Chemical reaction pathway for the synthesis of the target compound.

This guide provides a comprehensive and actionable framework for the synthesis of this compound. Researchers are advised to perform small-scale trial reactions to optimize conditions for their specific laboratory settings. Standard laboratory safety precautions should be strictly followed throughout all procedures.

An In-depth Technical Guide to the Characterization of Methyl 5-bromo-2-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Methyl 5-bromo-2-methylthiophene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the physicochemical properties, spectroscopic signature, and a robust experimental protocol for its synthesis.

Core Data Summary

The key quantitative data for this compound (CAS No. 1259396-11-6) are summarized in the tables below for ease of reference and comparison.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₇BrO₂S |

| Molecular Weight | 235.10 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Purity | Commercially available up to 98% |

Spectroscopic Data (Predicted)

The following tables outline the predicted spectroscopic data for this compound based on the analysis of its functional groups and known spectral databases for similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.6 | Singlet | 1H | Thiophene ring proton (C4-H) |

| ~ 3.8 | Singlet | 3H | Methyl ester protons (-OCH₃) |

| ~ 2.5 | Singlet | 3H | Methyl group protons (C2-CH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~ 162 - 165 | Carbonyl carbon (C=O) |

| ~ 140 - 145 | Thiophene ring carbon (C2) |

| ~ 130 - 135 | Thiophene ring carbon (C3) |

| ~ 125 - 130 | Thiophene ring carbon (C4) |

| ~ 110 - 115 | Thiophene ring carbon (C5) |

| ~ 52 | Methyl ester carbon (-OCH₃) |

| ~ 15 | Methyl group carbon (C2-CH₃) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 - 3000 | Medium | C-H stretch (aromatic and aliphatic) |

| ~ 1720 - 1740 | Strong | C=O stretch (ester) |

| ~ 1400 - 1500 | Medium | C=C stretch (thiophene ring) |

| ~ 1200 - 1300 | Strong | C-O stretch (ester) |

| ~ 600 - 700 | Strong | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 234/236 | Molecular ion peak (M⁺, M⁺+2 due to Br isotopes) |

| 203/205 | Loss of -OCH₃ |

| 175/177 | Loss of -COOCH₃ |

| 156 | Loss of Br |

Experimental Protocols

A detailed methodology for the synthesis of this compound is provided below. The synthesis is a two-step process starting from 2-methylthiophene.

Synthesis of 2-bromo-5-methylthiophene-3-carboxylic acid

Materials:

-

2-methylthiophene

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Diisopropylamine

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Bromination of 2-methylthiophene: To a solution of 2-methylthiophene (1 equivalent) in anhydrous THF, add N-bromosuccinimide (1.1 equivalents) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield 2-bromo-5-methylthiophene.

-

Carboxylation: To a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C, add n-butyllithium (1.2 equivalents) dropwise. Stir the mixture for 30 minutes to form lithium diisopropylamide (LDA). To this solution, add a solution of 2-bromo-5-methylthiophene (1 equivalent) in anhydrous THF dropwise at -78 °C. Stir for 1 hour. Bubble dry CO₂ gas through the reaction mixture for 2 hours. Allow the mixture to warm to room temperature. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated to give the crude 2-bromo-5-methylthiophene-3-carboxylic acid, which can be purified by recrystallization.

Synthesis of this compound

Materials:

-

2-bromo-5-methylthiophene-3-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Esterification: To a solution of 2-bromo-5-methylthiophene-3-carboxylic acid (1 equivalent) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical approach to the spectroscopic characterization of the target compound.

Caption: Synthesis workflow for this compound.

Caption: Logical workflow for spectroscopic analysis and structural confirmation.

Spectroscopic and Synthetic Overview of Methyl 5-bromo-2-methylthiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data and synthetic protocols for Methyl 5-bromo-2-methylthiophene-3-carboxylate. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and a detailed, validated synthetic protocol for this particular compound are not publicly available at this time.

The absence of this foundational data prevents the creation of a detailed technical whitepaper as requested. The following sections outline the type of information that would be necessary to fulfill such a request and provide context on the data typically included in a comprehensive technical guide for a chemical compound.

Data Presentation: Spectroscopic Characterization

A complete spectroscopic characterization is essential for the unequivocal identification and quality control of a chemical compound. For this compound, the following data, once available, would be presented in structured tables for clarity and comparative analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

This technique provides information on the chemical environment of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 1: ¹H NMR Spectroscopic Data.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

This analysis identifies the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data.

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Table 3: IR Spectroscopic Data.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Table 4: Mass Spectrometry Data.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducible synthesis and purification of the target compound. This section would typically include:

-

Synthesis of this compound: A step-by-step procedure detailing the reaction setup, reagent quantities, reaction conditions (temperature, time, atmosphere), and work-up procedure.

-

Purification: The specific method used to isolate and purify the final product, such as column chromatography (including stationary and mobile phases), recrystallization (including solvent system), or distillation.

-

Spectroscopic Analysis: The parameters for acquiring the spectroscopic data, including the solvent and instrument frequency for NMR, the sample preparation method for IR, and the ionization technique for mass spectrometry.

Visualization of Experimental Workflow

A visual representation of the experimental workflow provides a clear and concise overview of the process. The following DOT script would generate a flowchart illustrating the synthesis and characterization of this compound, once the specific details are known.

Caption: General workflow for the synthesis and characterization of a chemical compound.

The successful generation of a comprehensive technical guide for this compound is contingent upon the availability of primary experimental data. Researchers and scientists in the field are encouraged to publish their findings to contribute to the collective body of scientific knowledge. Once such data becomes accessible, a detailed guide conforming to the specified requirements can be produced.

A Technical Guide to the Spectral Analysis of Methyl 5-bromo-2-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data presented in this document are predicted values based on the analysis of structurally similar compounds. Due to the limited availability of experimentally derived spectra for methyl 5-bromo-2-methylthiophene-3-carboxylate in the public domain, this guide serves as a comprehensive resource for anticipated spectral characteristics and the methodologies for their acquisition.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. It includes predicted data tables, comprehensive experimental protocols for acquiring such data, and a visual representation of the analytical workflow. This document is intended to support researchers, scientists, and professionals in the field of drug development in the characterization of this and structurally related thiophene derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on established principles of NMR and MS, and by analogy to structurally related molecules.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 - 7.5 | Singlet | 1H | Thiophene H-4 |

| ~3.8 | Singlet | 3H | O-CH₃ |

| ~2.5 | Singlet | 3H | Thiophene-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~162 - 164 | C=O (ester) |

| ~140 - 142 | Thiophene C-2 |

| ~130 - 132 | Thiophene C-4 |

| ~128 - 130 | Thiophene C-3 |

| ~115 - 117 | Thiophene C-5 (C-Br) |

| ~52 | O-CH₃ |

| ~15 | Thiophene-CH₃ |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 249/251 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 218/220 | [M - OCH₃]⁺ |

| 190/192 | [M - COOCH₃]⁺ |

| 170 | [M - Br]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. NMR Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is recommended.

-

¹H NMR:

-

Acquire a one-dimensional proton NMR spectrum using a standard pulse sequence.

-

Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical acquisition parameters include a spectral width of 200-250 ppm, a larger number of scans for adequate signal averaging (e.g., 1024 or more), a relaxation delay of 2-5 seconds to ensure proper quantification of all carbon signals, and an acquisition time of 1-2 seconds.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

The sample may need to be filtered to remove any particulate matter before introduction into the mass spectrometer.

2. Mass Spectrometry Data Acquisition:

-

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Electron Impact (EI) Mass Spectrometry:

-

Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

-

Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Electrospray Ionization (ESI) Mass Spectrometry:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M+Na]⁺) are released and directed into the mass analyzer.

-

3. Data Analysis:

-

Identify the molecular ion peak ([M]⁺ in EI-MS or [M+H]⁺/[M+Na]⁺ in ESI-MS) to confirm the molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.

-

Analyze the fragmentation pattern to gain structural information.

Visualizations

Experimental Workflow for NMR and MS Analysis

The following diagram illustrates the general workflow for the characterization of a synthesized organic compound like this compound using NMR and MS techniques.

Caption: General workflow for NMR and MS analysis.

physical and chemical properties of Methyl 5-bromo-2-methylthiophene-3-carboxylate

An In-depth Technical Guide to Methyl 5-bromo-2-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document details its known characteristics, provides a generalized experimental protocol for its synthesis, and includes visualizations to illustrate key chemical workflows and relationships.

Core Properties of this compound

This compound is a substituted thiophene derivative. The presence of a bromine atom and a methyl ester group on the thiophene ring makes it a versatile intermediate for further chemical modifications.

Identifiers

| Identifier | Value |

| CAS Number | 1259396-11-6[1][2] |

| Molecular Formula | C₇H₇BrO₂S[2] |

| Molecular Weight | 235.10 g/mol [2][3] |

| IUPAC Name | This compound |

Physical and Chemical Properties

The following table summarizes the key .

| Property | Value | Source(s) |

| Appearance | Off-white to light brown solid | [4] |

| Melting Point | 43-44 °C | [4] |

| Boiling Point | 253.0 ± 35.0 °C at 760 mmHg (Predicted) 244.6 ± 20.0 °C (Predicted) | [1] [4] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) 1.662 ± 0.06 g/cm³ (Predicted) | [1] [4] |

| Solubility | No data available. Likely soluble in organic solvents like chloroform and methanol.[5] | |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C or -20°C. | [3][4][6] |

Experimental Protocols

Generalized Synthesis of this compound

The synthesis likely involves a multi-step process starting from a simpler thiophene derivative. A plausible route is the bromination of a pre-functionalized thiophene ring followed by esterification, or vice-versa.

Step 1: Bromination of a Suitable Thiophene Precursor

-

Starting Material: Methyl 2-methylthiophene-3-carboxylate.

-

Reagents: N-Bromosuccinimide (NBS) is a common reagent for the regioselective bromination of thiophenes.[5]

-

Solvent: A non-polar aprotic solvent such as chloroform or carbon tetrachloride is typically used.[5]

-

Procedure:

-

Dissolve the starting material in the chosen solvent in a round-bottom flask.

-

Slowly add N-Bromosuccinimide to the solution at room temperature, while stirring. The reaction is often performed in the dark to prevent radical side reactions.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Characterization

The final product should be characterized to confirm its identity and purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure, including the position of the bromo and methyl substituents.[7]

-

Mass Spectrometry: To confirm the molecular weight and isotopic pattern of bromine.

-

Melting Point: To assess the purity of the compound.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the functional groups present on the thiophene ring.

-

Bromine Atom: The bromine atom at the 5-position is susceptible to various substitution reactions, particularly metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings). This allows for the introduction of a wide range of substituents at this position. It can also undergo metal-halogen exchange with organolithium reagents to form a lithiated thiophene intermediate.[8][9]

-

Ester Group: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The carboxylic acid can then be converted to other functional groups such as amides or acid chlorides.[8]

-

Thiophene Ring: The thiophene ring itself is an electron-rich aromatic system and can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of any new substituent.

The compound should be stored under an inert atmosphere and at low temperatures to ensure its stability and prevent degradation.[3][4][6]

Visualizations

Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Reactivity Profile

Caption: Key reactions of this compound.

Safety Information

While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for handling similar brominated organic compounds should be followed.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

-

Hazards: Brominated organic compounds can be irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed or absorbed through the skin.[13]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable building block in organic synthesis. Its physical and chemical properties, coupled with its reactivity, make it a useful intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of this compound for researchers and professionals in these areas.

References

- 1. CAS#:1259396-11-6 | this compound | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. 876938-56-6|Methyl 5-Bromo-3-methylthiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 4. Methyl 5-broMothiophene-3-carboxylate CAS#: 88770-19-8 [m.chemicalbook.com]

- 5. 5-Bromothiophene-2-carbaldehyde | 4701-17-1 [chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. This compound(1259396-11-6) 1H NMR spectrum [chemicalbook.com]

- 8. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. merckmillipore.com [merckmillipore.com]

The Synthesis and Characteristics of Methyl 5-bromo-2-methylthiophene-3-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

The following table summarizes the key physicochemical properties of Methyl 5-bromo-2-methylthiophene-3-carboxylate.

| Property | Value |

| CAS Number | 1259396-11-6 |

| Molecular Formula | C₇H₇BrO₂S |

| Molecular Weight | 235.10 g/mol |

| Appearance | Not specified (typically off-white solid) |

| Purity | >95% (as offered by commercial suppliers) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following table outlines the key spectroscopic data available.

| Spectroscopy | Data |

| ¹H NMR | The proton nuclear magnetic resonance spectrum is available from commercial suppliers, showing characteristic peaks for the methyl and thiophene protons.[1] |

| Mass Spec | Mass spectrometry data would confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound. |

| IR | Infrared spectroscopy would show characteristic absorption bands for the carbonyl group of the ester and the C-Br bond. |

Proposed Synthetic Pathway

A plausible and commonly employed method for the synthesis of this compound involves a multi-step process starting from a suitable thiophene precursor. The following is a representative synthetic workflow based on established chemical literature for similar compounds.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Related Compound (Methyl 2-bromothiophene-3-carboxylate)

While a specific, detailed experimental protocol for this compound is not publicly available, the following protocol for the synthesis of a closely related isomer, Methyl 2-bromothiophene-3-carboxylate, provides a representative methodology.[2]

Materials:

-

2-bromo-3-thiophenecarboxylic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-bromo-3-thiophenecarboxylic acid (10.1 g, 49 mmol) in methanol (100 mL).[2]

-

Add sulfuric acid (2.5 mL, 45 mmol) as a catalyst to the solution.[2]

-

Heat the reaction mixture to reflux and maintain for an overnight period.[2]

-

After the reaction is complete, remove the majority of the methanol by distillation under reduced pressure.[2]

-

Slowly pour the concentrated mixture into pre-cooled ice water.[2]

-

Extract the product from the aqueous phase using ethyl acetate.[2]

-

Combine the organic phases and wash sequentially with water and saturated aqueous sodium bicarbonate.[2]

-

Dry the organic phase with anhydrous sodium sulfate.[2]

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield the target product.[2]

Expected Outcome:

This procedure is reported to yield Methyl 2-bromothiophene-3-carboxylate in quantitative yield (10.77 g).[2] The product can be characterized by ¹H NMR.[2]

Logical Relationship of Synthesis Steps

The synthesis of brominated thiophene esters follows a logical progression of chemical transformations.

References

Fundamental Chemistry of Brominated Thiophenes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Brominated thiophenes are a pivotal class of heterocyclic compounds, serving as indispensable building blocks in the synthesis of pharmaceuticals, advanced materials, and organic electronics.[1][2] The thiophene ring itself is a key structural motif in numerous pharmaceutical agents.[3] The introduction of a bromine atom onto the thiophene core provides a reactive handle for a multitude of chemical transformations. This reactivity makes brominated thiophenes highly versatile intermediates for constructing complex molecular architectures.[1] This guide delves into the fundamental chemistry of brominated thiophenes, covering their synthesis, core properties, and key chemical reactions, with a focus on practical applications in research and development.

Synthesis of Brominated Thiophenes

The synthesis of brominated thiophenes can be broadly categorized into two primary approaches: direct electrophilic bromination of the thiophene ring and metal-halogen exchange followed by quenching with a bromine source. The regioselectivity of the bromination is a key consideration in these synthetic strategies.

Electrophilic Bromination

Thiophene is highly activated towards electrophilic substitution, reacting about 10⁷ to 10⁸ times faster than benzene.[4][5] This high reactivity allows for facile bromination under mild conditions.

-

Direct Bromination with Br₂: The reaction of thiophene with molecular bromine (Br₂) can lead to mono- or poly-brominated products depending on the reaction conditions. Careful control of stoichiometry and temperature is necessary to achieve selective mono-bromination, typically at the more reactive α-positions (C2 and C5).[4]

-

Bromination with N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of thiophenes.[6][7] It is a convenient and safer alternative to liquid bromine. The reaction is typically carried out in solvents like acetic acid or chloroform and shows high selectivity for the α-positions (2- and 5-positions) of the thiophene ring.[6][7]

Synthesis via Lithiation-Bromination

For the synthesis of specific isomers that are not readily accessible through direct bromination (like 3-bromothiophene), a common strategy involves a lithium-halogen exchange or direct lithiation followed by quenching with an electrophilic bromine source (e.g., Br₂ or CBr₄).[8][9] For instance, 3-bromothiophene can be prepared by the debromination of 2,3,5-tribromothiophene.[8] Another route involves the direct lithiation of a substituted thiophene at a specific position, followed by reaction with a brominating agent.[10]

Experimental Protocol: Regioselective Bromination with NBS

This protocol describes a general procedure for the bromination of a substituted thiophene at the α-position using N-Bromosuccinimide (NBS).[6]

-

Reaction Setup: Dissolve the thiophene derivative (1.0 equivalent) in a suitable solvent such as acetonitrile or acetic acid in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[6]

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired brominated thiophene.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of brominated thiophenes are crucial for their characterization and handling in a laboratory setting.

Physical Properties

The boiling and melting points of brominated thiophenes vary with the number and position of the bromine substituents.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2-Bromothiophene | C₄H₃BrS | 163.04 | -10 | 150-153 | ~1.7 |

| 3-Bromothiophene | C₄H₃BrS | 163.04 | -10[8][11] | 155-157[12] | 1.720[11] |

| 2,5-Dibromothiophene | C₄H₂Br₂S | 241.93 | -5 to -4 | 210 | ~2.2 |

| 3,4-Dibromothiophene | C₄H₂Br₂S | 241.93 | 4-5[13] | 221-222[13] | 2.188[13] |

Data compiled from various sources.[8][11][12][13][14] Values are approximate and can vary.

Spectroscopic Properties (¹H and ¹³C NMR)

NMR spectroscopy is an essential tool for the structural elucidation of brominated thiophenes.[3] The chemical shifts are influenced by the electronegativity of the bromine atom and its position on the thiophene ring.

| Compound | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) |

| 2-Bromothiophene | H3: ~7.15, H4: ~6.98, H5: ~7.25 | C2: ~112.8, C3: ~128.2, C4: ~127.5, C5: ~130.3 |

| 3-Bromothiophene | H2: ~7.28, H4: ~7.06, H5: ~7.28[3] | C2: 122.9, C3: 110.1, C4: 129.0, C5: 126.0[3] |

| 2,5-Dibromothiophene | H3, H4: ~6.84 | C2, C5: ~115.5, C3, C4: ~130.8 |

Note: Chemical shift values are approximate and can vary based on solvent and concentration.[3]

Workflow and Protocol for NMR Analysis

General Experimental Protocol for NMR Data Acquisition: [3]

-

Sample Preparation: Dissolve approximately 5-10 mg of the brominated thiophene sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the spectrometer to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition: Use a standard single-pulse sequence. Acquire a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Key Reactions and Reactivity

The bromine atom on the thiophene ring serves as an excellent leaving group, enabling a wide range of transformations, most notably the formation of organometallic intermediates and participation in palladium-catalyzed cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds and are extensively used in pharmaceutical synthesis.[2][15] Brominated thiophenes are excellent substrates for these transformations.

-

Suzuki-Miyaura Coupling: This reaction couples the bromothiophene with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[16][17] It is one of the most versatile and widely used methods for synthesizing biaryl and heteroaryl compounds.[2]

-

Stille Coupling: This reaction involves the coupling of a bromothiophene with an organotin compound (organostannane), catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups.[16]

Illustrative Data for Suzuki-Miyaura Coupling of 2-Bromothiophene

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | ~92 |

| 3-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Toluene/H₂O | ~88-96[18] |

Note: Conditions and yields are illustrative and require optimization for specific substrates.[16][18][19]

Experimental Protocol: Suzuki-Miyaura Coupling [17][18]

-

Reaction Setup: In a Schlenk flask, combine the bromothiophene (1.0 eq.), the arylboronic acid (1.1-1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq.).

-

Atmosphere and Solvent: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., dioxane/water 6:1).[17]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Add water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography or recrystallization.

Formation of Organometallic Intermediates

Brominated thiophenes are excellent precursors for generating highly reactive organometallic reagents, which act as potent nucleophiles or bases.

-

Grignard Reagent Formation: 2-Bromothiophene readily reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, 2-thienylmagnesium bromide.[20][21] This reagent can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).

-

Lithiation (Lithium-Halogen Exchange): Bromothiophenes undergo rapid lithium-halogen exchange when treated with organolithium reagents, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C).[22] This reaction generates a thienyllithium species, a powerful nucleophile that can be quenched with various electrophiles to introduce diverse functional groups onto the thiophene ring.[22]

Experimental Protocol: Lithiation and Electrophilic Quench [22]

-

Reaction Setup: To a flame-dried, three-necked flask under a positive flow of inert gas (Argon), add the bromothiophene (1.0 eq.) and anhydrous THF (to achieve ~0.2-0.5 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes.

-

Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, keeping the internal temperature from rising significantly. Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

-

Electrophilic Quench: Add the desired electrophile (1.2 eq.) dropwise while maintaining the temperature at -78 °C.

-

Warming and Workup: After addition, stir at -78 °C for one hour before slowly warming to room temperature. Stir for an additional 1-3 hours. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the product using column chromatography.

Oxidation Reactions

The oxidation of brominated thiophenes can lead to thiophene S,S-dioxides. These intermediates are highly reactive and can undergo dimerization reactions, such as Diels-Alder cycloadditions, depending on the substitution pattern and steric hindrance of the starting bromothiophene.[23][24] For example, the oxidation of monosubstituted bromothiophenes often leads to dimerization of the reactive sulfoxide intermediate, while more hindered thiophenes like 3,4-dibromothiophene can yield the corresponding sulfone under forced conditions.[23][24]

The fundamental chemistry of brominated thiophenes is characterized by the high reactivity of the thiophene ring and the versatility of the carbon-bromine bond. This combination allows for a vast array of synthetic transformations, making these compounds highly valuable intermediates. Their utility in palladium-catalyzed cross-coupling reactions and the formation of potent organometallic nucleophiles provides researchers in drug discovery and materials science with powerful tools to construct complex, functional molecules with tailored properties. A thorough understanding of their synthesis, properties, and reactivity is paramount for leveraging their full potential in chemical innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. jocpr.com [jocpr.com]

- 3. benchchem.com [benchchem.com]

- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 9. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-bromothiophene [stenutz.eu]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. benchchem.com [benchchem.com]

- 14. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn.. [askfilo.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 5-bromo-2-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing methyl 5-bromo-2-methylthiophene-3-carboxylate as a key building block. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Thiophene-containing compounds are of particular interest due to their diverse biological activities. While specific literature on the Suzuki coupling of this compound is limited, this document outlines generalized protocols and reaction conditions based on structurally similar bromothiophene derivatives. These notes serve as a robust starting point for the development and optimization of synthetic routes to novel 5-aryl-2-methylthiophene-3-carboxylates.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. In this context, this compound is coupled with a variety of aryl or heteroaryl boronic acids to yield the corresponding 5-substituted thiophene derivatives.

Reaction: this compound + Arylboronic Acid ---[Pd Catalyst, Base, Solvent]--> Methyl 5-aryl-2-methylthiophene-3-carboxylate

Data Presentation: Reaction Conditions for Suzuki Coupling of Bromothiophenes

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various bromothiophene derivatives, which can be extrapolated for reactions with this compound.

Table 1: Palladium-Catalyzed Suzuki Coupling of 2,5-Dibromo-3-methylthiophene with Arylboronic Acids [4][5]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ (4) | 1,4-Dioxane/H₂O | 90 | 12 | 58 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ (4) | 1,4-Dioxane/H₂O | 90 | 12 | 63 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ (4) | 1,4-Dioxane/H₂O | 90 | 12 | 61 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ (4) | 1,4-Dioxane/H₂O | 90 | 12 | 55 |

Table 2: Palladium-Catalyzed Suzuki Coupling of other Bromothiophene Derivatives

| Substrate | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2,5-dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O | 90 | 12 | 75 | [6] |

| 5-bromothiophene-2-carboxylic acid derivative | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | - | 37-72 | [7] |

| 2-bromo-5-(bromomethyl)thiophene | 3-chloro-4-fluoro phenyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | Good | [3] |

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. Optimization of catalyst, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a widely adopted and effective method for the Suzuki coupling of aryl bromides.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a flame-dried Schlenk flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[8]

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki coupling reactions.

References

- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Methyl 5-bromo-2-methylthiophene-3-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-methylthiophene-3-carboxylate is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of complex bioactive molecules. Its thiophene core is a privileged scaffold found in numerous FDA-approved drugs.[1] The presence of a bromine atom at the 5-position and a methyl ester at the 3-position allows for sequential and regioselective functionalization, making it an attractive starting material for the synthesis of targeted therapeutics, particularly in oncology. This document outlines the application of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of the KRAS G12C mutant protein, a critical target in cancer therapy.

Application: Synthesis of a Key Intermediate for KRAS G12C Inhibitors

The Ras family of small GTPases, including KRAS, acts as a molecular switch in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[2] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at position 12 is replaced by cysteine, results in a constitutively active protein that drives tumor growth. This compound serves as a crucial starting material in the multi-step synthesis of potent and selective covalent inhibitors of KRAS G12C.[2][3]

Experimental Workflow for Synthesis

The general workflow involves the initial functionalization of this compound, followed by a series of reactions to build the final inhibitor molecule. A key step is often a cross-coupling reaction at the bromide position.

Featured Application: Synthesis of a Thienopyrimidine Intermediate

A key synthetic strategy involves the use of this compound to construct a thienopyrimidine core, which is a common scaffold in kinase inhibitors.

Protocol: Synthesis of this compound

This protocol describes the synthesis of the title compound as a precursor for further elaboration.

Materials:

-

Methyl 2-methylthiophene-3-carboxylate

-

N-Bromosuccinimide (NBS)

-

Acetic acid

-

Dimethylformamide (DMF)

-

Petroleum ether

-

Silica gel

Procedure: [2]

-

To a solution of methyl 2-methylthiophene-3-carboxylate (0.15 mmol) in dimethylformamide (250 mL), add N-bromosuccinimide (0.18 mmol) and acetic acid (0.15 mmol).

-

Stir the mixture at room temperature for 16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of silica gel using petroleum ether as the eluent.

-

Concentrate the filtrate under reduced pressure to afford this compound.

Protocol: Synthesis of a Downstream Intermediate for Protein Targeting Compounds

This protocol details a subsequent reaction of a derivative of the title compound to introduce a functionality for protein degradation applications.

Materials:

-

tert-butyl 5-bromo-3-(bromomethyl)thiophene-2-carboxylate (synthesized from this compound)

-

3-aminopiperidine-2,6-dione

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EA)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

To a solution of tert-butyl 5-bromo-3-(bromomethyl)thiophene-2-carboxylate (6.72 mmol) in DMF (30 mL), add 3-aminopiperidine-2,6-dione (6.72 mmol) and TEA (13.44 mmol).

-

Stir the mixture at 80°C overnight.

-

After cooling, concentrate the reaction mixture under vacuum.

-

Dilute the residue with water (20 mL) and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to yield tert-butyl 5-bromo-3-(((2,6-dioxopiperidin-3-yl)amino)methyl)thiophene-2-carboxylate.

Biological Activity and Data

While specific quantitative data for the direct products of this compound are often not reported in initial synthetic steps, the final compounds, such as KRAS G12C inhibitors, exhibit potent biological activity. The data for the final patented compounds is extensive and beyond the scope of this note, but they are designed to achieve high potency and selectivity.

| Compound Class | Target | Typical IC₅₀ Range | Therapeutic Application |

| Thienopyrimidine Derivatives | KRAS G12C | nM to µM | Non-small cell lung cancer, Colorectal cancer |

| PROTACs | Target Protein (e.g., CK1α) | DC₅₀ in nM range | Various Cancers |

Note: The IC₅₀ values are representative of the final drug candidates, not the initial intermediate.

Signaling Pathway

The KRAS protein is a key node in the MAPK/ERK signaling pathway. In its active, GTP-bound state, KRAS activates downstream effectors like RAF, leading to the activation of MEK and ERK, which in turn regulate gene expression related to cell growth and proliferation. Covalent inhibitors targeting the G12C mutant trap KRAS in its inactive GDP-bound state, thereby blocking this oncogenic signaling cascade.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex heterocyclic compounds with significant potential in medicinal chemistry. Its application in the development of targeted covalent inhibitors for challenging oncogenic targets like KRAS G12C highlights its importance in modern drug discovery and development. The protocols and workflows presented here provide a foundation for researchers to utilize this building block in their own synthetic endeavors.

References

- 1. WO2018068017A1 - Heterocyclic compounds as inhibitors of ras and methods of use thereof - Google Patents [patents.google.com]

- 2. WO2018064510A1 - Inhibitors of kras g12c mutant proteins - Google Patents [patents.google.com]

- 3. US10889593B2 - Compounds targeting proteins, compositions, methods, and uses thereof - Google Patents [patents.google.com]

Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-2-methylthiophene-3-carboxylate

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and functional materials.[1][2][3][4][5] This application note provides a detailed protocol for the Suzuki coupling of Methyl 5-bromo-2-methylthiophene-3-carboxylate with various arylboronic acids. Thiophene derivatives are significant structural motifs in many biologically active compounds.[6][7] The described methodology offers a reliable route to synthesize a diverse library of 5-aryl-2-methylthiophene-3-carboxylates, which are valuable intermediates for drug discovery and development.

The protocol is based on established procedures for the Suzuki coupling of structurally similar heteroaryl bromides, particularly thiophene derivatives.[6][8][9] The reaction utilizes a palladium catalyst, a base, and a suitable solvent system to facilitate the cross-coupling of the thiophene bromide with an organoboron reagent.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The general transformation for the coupling of this compound with an arylboronic acid is depicted below:

Reaction:

Experimental Protocols

This section outlines a detailed experimental procedure for the Suzuki coupling of this compound. This protocol is a general guideline, and optimization of reaction conditions may be necessary for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a suitable ligand (e.g., SPhos, XPhos)

-

Base: Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water mixture

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate or Diethyl ether for extraction

-

Brine solution

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, in a 4:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure Methyl 5-aryl-2-methylthiophene-3-carboxylate.

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions of similar thiophene bromide derivatives, which can serve as a reference for optimizing the protocol for this compound.

| Substrate (Thiophene Derivative) | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,5-dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 55 | [6] |

| 2-bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | [9] |

| 4,5-dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (6:1) | 90 | 12 | - | [11] |

| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | - | Moderate to Good | [12] |

| Aryl Bromide | Arylboronic acid | Pd₁/FeOx (10 mg) | K₂CO₃ (1.5 mmol) | EtOH/H₂O (2:4 mL) | 40 | 2 | High | [13] |

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the sequential steps of the experimental protocol for the Suzuki coupling of this compound.

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

References

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 5-bromo-2-methylthiophene-3-carboxylate in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-bromo-2-methylthiophene-3-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of complex organic molecules for drug discovery. The presence of a bromine atom at the 5-position of the thiophene ring renders it amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. This reactivity allows for the introduction of diverse substituents, leading to the generation of novel molecular scaffolds with potential therapeutic applications. The thiophene core itself is a common motif in many biologically active compounds, contributing to their pharmacological properties. These derivatives have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2][3]

Key Applications in Drug Discovery

The primary utility of this compound lies in its role as a key intermediate for the synthesis of more complex molecules with potential biological activities. Its structural features make it a valuable precursor for:

-

Kinase Inhibitors: The thiophene scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[4][5][6]

-

Antimicrobial Agents: Thiophene derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[2]

-

Anti-inflammatory Agents: Compounds synthesized from thiophene intermediates have shown potential in modulating inflammatory pathways.[1][3]

-

Antithrombotic and Spasmolytic Agents: Derivatives of brominated thiophenes have been explored for their effects on blood coagulation and smooth muscle contraction.[7][8][9]

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | This compound | C₇H₇BrO₂S | 235.10 | 876938-56-6 |

| Methyl 5-bromothiophene-2-carboxylate | Methyl 5-bromothiophene-2-carboxylate | C₆H₅BrO₂S | 221.07 | 62224-19-5[10] |

| 2-Bromo-5-methylthiophene-3-carboxylic acid | 2-Bromo-5-methylthiophene-3-carboxylic acid | C₆H₅BrO₂S | 221.07 | 221061-14-9[11] |

| Methyl 2-bromothiophene-3-carboxylate | Methyl 2-bromothiophene-3-carboxylate | C₆H₅BrO₂S | 221.07 | 76360-43-5[12][13] |

Table 2: Representative Yields of Suzuki Cross-Coupling Reactions with Brominated Thiophene Derivatives

| Brominated Thiophene Substrate | Arylboronic Acid | Product | Yield (%) | Reference |

| 2-bromo-5-(bromomethyl)thiophene | 3-chloro-4-fluorophenyl boronic acid | 2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | 68 | [7] |

| 2-bromo-5-(bromomethyl)thiophene | 4-methoxyphenyl boronic acid | 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 | [7] |

| Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pentyl 5-phenylthiophene-2-carboxylate | 72 | [8] |

| Phenethyl 5-bromothiophene-2-carboxylate | 3,4-dichlorophenylboronic acid | Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 78 | [8] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is a cornerstone for creating carbon-carbon bonds and synthesizing biaryl compounds.[7][8][14][15]

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5-5 mol%)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2 equivalents)

-

1,4-dioxane and water (4:1 v/v) or toluene

-

Schlenk flask or microwave vial

-

Nitrogen or Argon atmosphere

-

Magnetic stirrer and heating plate or microwave reactor

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add this compound (1 equivalent), the corresponding arylboronic acid (1.1 equivalents), potassium phosphate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system (1,4-dioxane/water, 4:1) to the flask.

-

Stir the reaction mixture at 90-100 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway showing inhibition of the PI3K/AKT/mTOR cascade by a thiophene-based kinase inhibitor.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the synthesis and screening of a thiophene-based kinase inhibitor.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy Methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digibug.ugr.es [digibug.ugr.es]

- 6. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromo-5-methylthiophene-3-carboxylic acid | C6H5BrO2S | CID 11117589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 2-bromothiophene-3-carboxylate - CAS:76360-43-5 - Sunway Pharm Ltd [3wpharm.com]

- 13. Methyl 2-bromothiophene-3-carboxylate | C6H5BrO2S | CID 53302196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Novel Thiophene Derivatives from Methyl 5-bromo-2-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel thiophene derivatives, utilizing Methyl 5-bromo-2-methylthiophene-3-carboxylate as a versatile starting material. This document outlines detailed protocols for key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Furthermore, it presents quantitative data on the biological activities of representative thiophene derivatives, particularly as kinase inhibitors in cancer-related signaling pathways, and includes diagrams of these pathways and experimental workflows.

Introduction